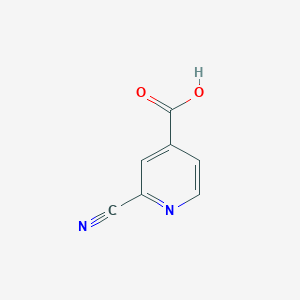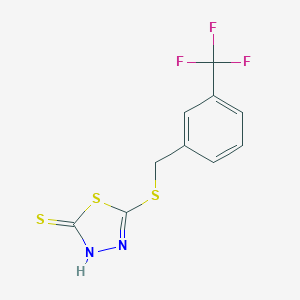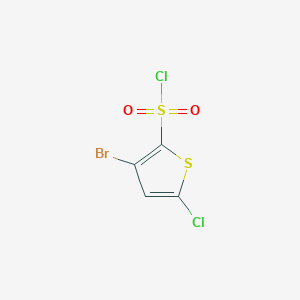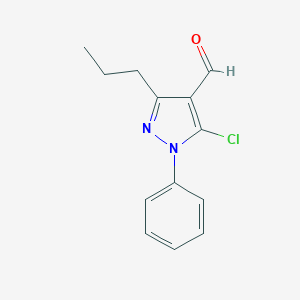
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile
Übersicht
Beschreibung
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile is a heterocyclic organic compound with the molecular formula C₁₂H₁₁N₃O and a molecular weight of 213.23524 g/mol . This compound is characterized by the presence of an imidazole ring substituted with a hydroxymethyl group and a benzonitrile moiety. It is primarily used in experimental and research settings .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile typically involves the reaction of 5-hydroxymethylimidazole with 4-cyanobenzyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline medium.
Reduction: LiAlH₄ in anhydrous ether or catalytic hydrogenation with hydrogen gas and a metal catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: 4-(5-Formylimidazol-1-ylmethyl)benzonitrile or 4-(5-Carboxyimidazol-1-ylmethyl)benzonitrile.
Reduction: 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzylamine.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and protein functions. Additionally, the hydroxymethyl group can form hydrogen bonds with biological molecules, affecting their stability and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(5-Methylimidazol-1-ylmethyl)benzonitrile
- 4-(5-Ethylimidazol-1-ylmethyl)benzonitrile
- 4-(5-Hydroxymethylimidazol-1-ylmethyl)benzaldehyde
Uniqueness
4-(5-Hydroxymethylimidazol-1-ylmethyl)benzonitrile is unique due to the presence of both a hydroxymethyl group and a benzonitrile moiety, which confer distinct chemical reactivity and biological activity. The hydroxymethyl group enhances its solubility and ability to form hydrogen bonds, while the benzonitrile group provides a site for further chemical modifications .
Eigenschaften
IUPAC Name |
4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-5-10-1-3-11(4-2-10)7-15-9-14-6-12(15)8-16/h1-4,6,9,16H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFSBQWDVYWNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436662 | |
| Record name | 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183500-36-9 | |
| Record name | 4-[[5-(hydroxymethyl)imidazol-1-yl]methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details











Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-[4-(Bromomethyl)Phenyl]-1,2,3-Thiadiazole](/img/structure/B60479.png)



![Ethyl 4-[[bis(2-chloroethyl)amino-morpholin-4-ylphosphoryl]amino]cyclohexane-1-carboxylate](/img/structure/B60491.png)
